

Application Notes and Protocols: Synthesis and Characterization of Dioctyl Azelate

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Compound of Interest

Compound Name: Dioctyl azelate

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis and characterization of **dioctyl azelate** (DOZ), a versatile diester with significant applications as a plasticizer in various research and industrial settings. Its low toxicity profile and excellent performance at low temperatures make it a subject of interest in the development of advanced materials, including those for medical devices and drug delivery systems.^{[1][2]} The following sections outline a robust synthesis procedure via Fischer esterification, comprehensive characterization methodologies using modern analytical techniques, and a summary of its key physicochemical properties.

Synthesis of Dioctyl Azelate

Dioctyl azelate is synthesized through the acid-catalyzed esterification of azelaic acid with 2-ethylhexanol.^[3] This reaction, a standard Fischer esterification, produces **dioctyl azelate** and water as a byproduct. The removal of water is crucial to drive the reaction equilibrium towards the product.

Experimental Protocol: Fischer Esterification

This protocol is adapted from established procedures for diester synthesis.^[4]

Materials:

- Azelaic Acid (C₉H₁₆O₄)

- 2-Ethylhexanol ($C_8H_{18}O$)
- Sulfuric Acid (H_2SO_4) or p-Toluenesulfonic acid (p-TSA) as a catalyst^[5]
- Toluene (for azeotropic removal of water)
- 5% Sodium Bicarbonate ($NaHCO_3$) solution
- Saturated Sodium Chloride ($NaCl$) solution (Brine)
- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)
- Activated Charcoal

Equipment:

- Three-neck round-bottom flask
- Heating mantle with a magnetic stirrer
- Dean-Stark apparatus or a similar water separator
- Condenser
- Thermometer
- Separatory funnel
- Rotary evaporator
- Vacuum distillation setup

Procedure:

- Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, condenser, and thermometer, combine azelaic acid (1.0 eq), 2-ethylhexanol (2.2 eq), and toluene (approx. 50% of the total reactant volume).

- **Catalyst Addition:** Slowly add the acid catalyst (e.g., 1-2% of the total reactant mass of p-TSA).
- **Esterification:** Heat the mixture to reflux (approximately 120-140°C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water has been collected, indicating the reaction is near completion (typically 4-6 hours).
- **Neutralization:** Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine. Wash with deionized water until the aqueous layer is neutral (pH 7).
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate, then filter.
- **Solvent Removal:** Remove the toluene and excess 2-ethylhexanol using a rotary evaporator.
- **Decolorization & Purification:** For a colorless product, the crude ester can be heated with activated charcoal and then filtered. For high-purity applications, the final product should be purified by vacuum distillation, collecting the fraction at the appropriate boiling point (e.g., 237°C at 0.67 kPa).[5]

Synthesis Workflow Diagram



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Caption: A flowchart illustrating the synthesis of **dioctyl azelate**.

Characterization of Dioctyl Azelate

The identity and purity of the synthesized **dioctyl azelate** should be confirmed using various spectroscopic and chromatographic techniques.

Experimental Protocols: Characterization

2.1.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Objective: To identify the key functional groups, particularly the ester carbonyl group.
- Methodology: Acquire the FT-IR spectrum of the neat liquid product using a KBr plate or an ATR-FTIR spectrometer.^[6] The spectrum should be scanned in the range of 4000-400 cm^{-1} .
- Expected Result: A strong, characteristic absorption peak for the ester C=O stretch should be observed around 1735-1750 cm^{-1} . The absence of a broad O-H peak around 3200-3500 cm^{-1} indicates the removal of the carboxylic acid and alcohol starting materials.^[2]

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

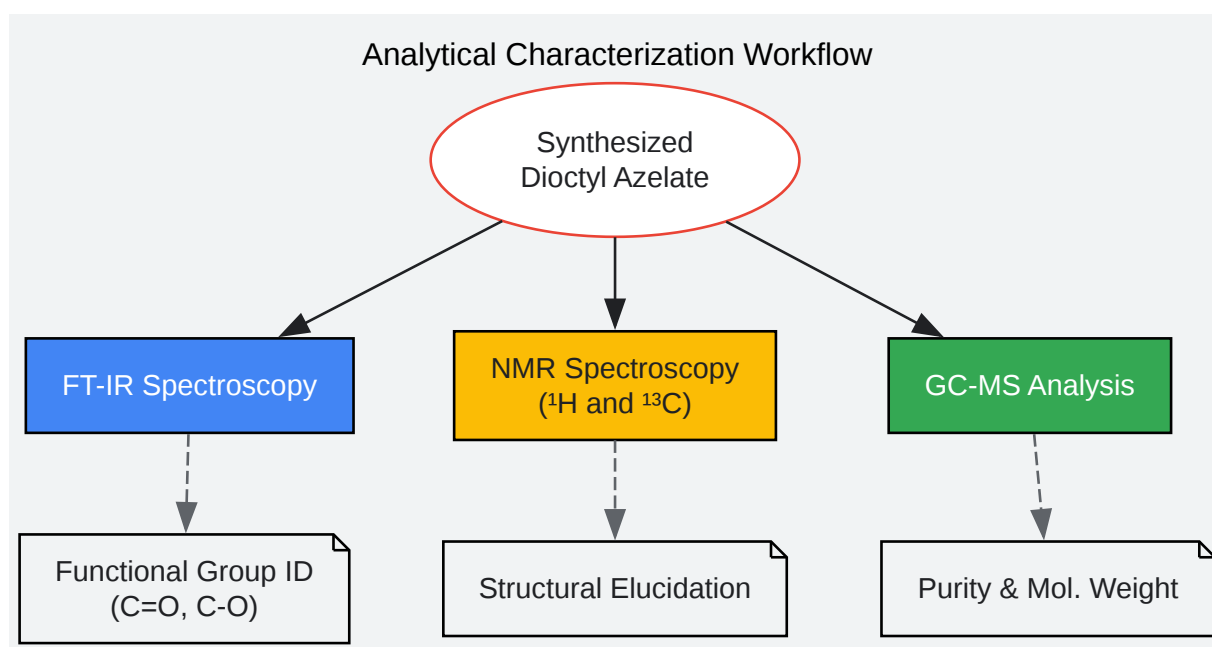
- Objective: To confirm the molecular structure of **dioctyl azelate**.
- Methodology: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl_3). Acquire ^1H and ^{13}C NMR spectra using a standard NMR spectrometer.
- Expected Result (^1H NMR): The spectrum should show characteristic signals for the protons of the octyl chains and the azelate backbone. Key signals include a triplet around 4.05 ppm corresponding to the $-\text{O}-\text{CH}_2-$ protons of the ester group and a triplet around 0.88 ppm for the terminal methyl ($-\text{CH}_3$) groups.^[7]
- Expected Result (^{13}C NMR): The spectrum will show a peak for the ester carbonyl carbon around 173 ppm and a series of peaks in the aliphatic region for the carbons of the alkyl chains.

2.1.3. Gas Chromatography-Mass Spectrometry (GC-MS)

- Objective: To assess the purity of the sample and confirm its molecular weight.
- Methodology: Dilute the sample in a volatile organic solvent (e.g., hexane or ethyl acetate). Inject the solution into a GC-MS system. The gas chromatogram will indicate the purity, while the mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent molecule and its fragments.

- Expected Result: A single major peak in the chromatogram indicates high purity. The mass spectrum should show a molecular ion peak $[M]^+$ corresponding to the molecular weight of **dioctyl azelate** (412.65 g/mol).^{[6][8]}

Characterization Workflow Diagram



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Caption: A workflow for the analytical characterization of **dioctyl azelate**.

Data Presentation

Quantitative data for **dioctyl azelate** is summarized below for easy reference and comparison.

Table 1: Physicochemical Properties of Dioctyl Azelate

Property	Value	Reference(s)
CAS Number	103-24-2 (Bis(2-ethylhexyl) azelate)	[3]
2064-80-4 (Di-n-octyl azelate)	[6]	
Molecular Formula	C ₂₅ H ₄₈ O ₄	[5][6]
Molecular Weight	412.65 g/mol	[3][5][6]
Appearance	Clear, colorless to pale yellow liquid	[1][3]
Density	~0.92 g/cm ³ at 20°C	[5][9]
Boiling Point	>282°C at 101.3 kPa; 237°C at 0.67 kPa	[5]
Melting Point	-67°C	[5]
Flash Point	~211 °C	[5]
Water Solubility	Insoluble (~0.1 mg/L at 25°C)	[5]
Solvent Solubility	Soluble in most organic solvents	[3][5]
Refractive Index (n _D ²⁵)	~1.446 - 1.455	[5][10]

Table 2: Summary of Expected Spectroscopic Data

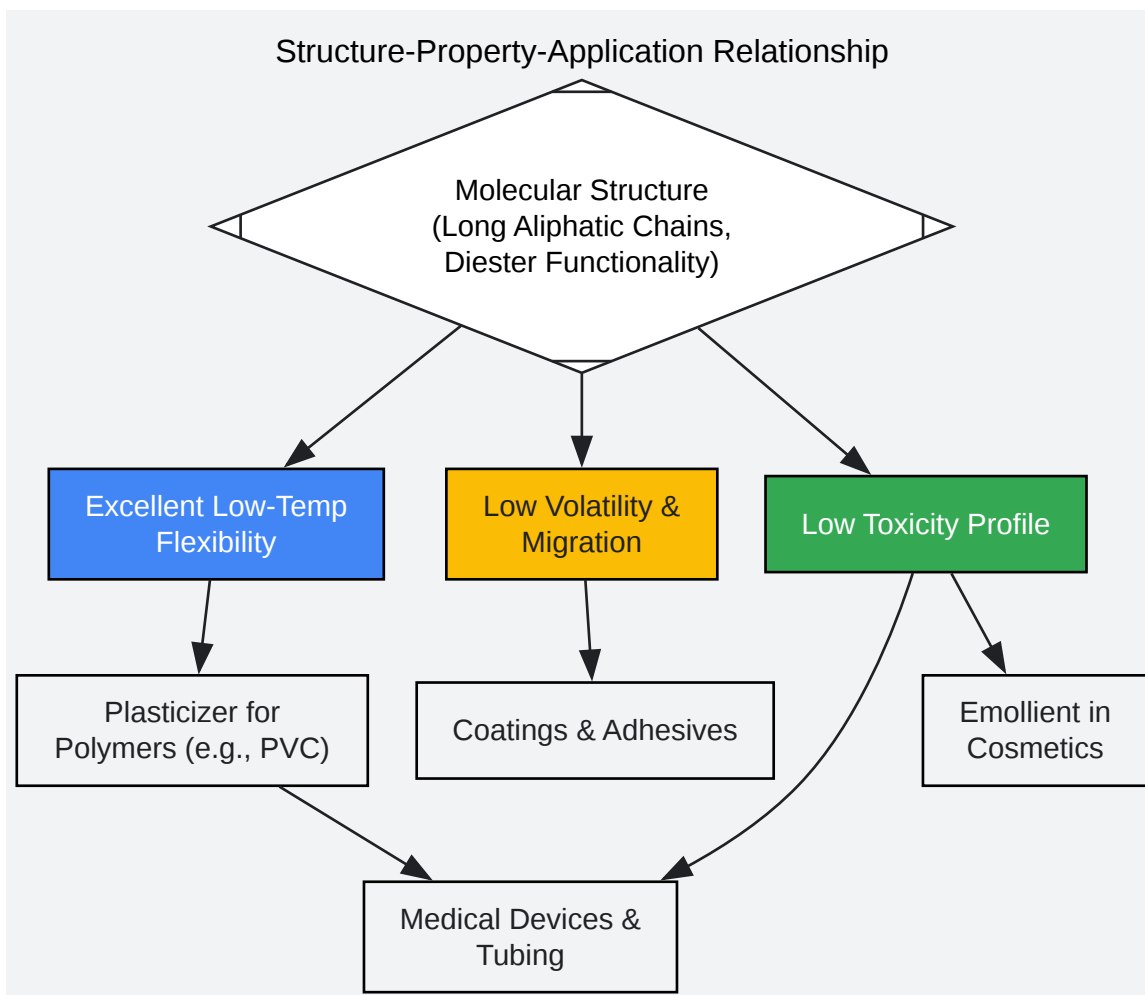
Technique	Feature	Expected Result	Reference(s)
FT-IR	Carbonyl (C=O) Stretch	1735 - 1750 cm ⁻¹ (Strong)	[2]
C-O Stretch	1100 - 1300 cm ⁻¹ (Strong)	[2]	
¹ H NMR	-O-CH ₂ - (ester)	~4.05 ppm (triplet)	[7]
(CDCl ₃)	-CH ₂ -C=O	~2.28 ppm (triplet)	[7]
-(CH ₂) _n - (alkyl backbone)	~1.2-1.7 ppm (multiplets)	[7]	
-CH ₃ (terminal)	~0.88 ppm (triplet)	[7]	
¹³ C NMR	C=O (carbonyl)	~173 ppm	General
(CDCl ₃)	-O-CH ₂ -	~65 ppm	General
Aliphatic Carbons	~14 - 40 ppm	General	
Mass Spec.	Molecular Ion [M] ⁺	m/z 412	[6]

Applications in Research

Diocetyl azelate's primary role is as a high-performance, cold-resistant plasticizer.[5] In a research context, especially for drug development professionals, its applications can include:

- **Medical Polymers:** Evaluating DOZ as a non-phthalate plasticizer for PVC and other polymers used in medical devices like tubing, blood bags, and catheters to enhance flexibility and durability.[2]
- **Drug Delivery Systems:** Use as an excipient in topical or transdermal formulations due to its emollient properties and low volatility.[1]
- **Material Science:** Research into creating flexible polymer films and coatings for encapsulating sensitive compounds or for use in wearable sensors.[11]

Property-Application Relationship Diagram



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Caption: Logical flow from molecular structure to applications.

Safety Information

Diocetyl azelate is considered to have low acute toxicity.[5] However, standard laboratory safety precautions should always be observed.

- Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.[5]
- Hazards: The substance is flammable at high temperatures. GHS classifications indicate it may cause long-lasting harmful effects to aquatic life.[6] Proper disposal procedures must be

followed.

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